molecular formula C24H26N4O4S B13357309 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Katalognummer: B13357309
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: NAKFGKWFXQPZBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a quinazolinone core substituted with a 2,5-dimethoxyphenyl group and a sulfanyl-linked acetamide side chain terminating in a cyano-dimethylpropyl moiety. The integration of electron-rich dimethoxy substituents, a sulfanyl bridge, and a polar cyano group suggests unique physicochemical and binding properties compared to simpler acetamide analogs.

Eigenschaften

Molekularformel

C24H26N4O4S

Molekulargewicht

466.6 g/mol

IUPAC-Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2,5-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H26N4O4S/c1-15(2)24(3,14-25)27-21(29)13-33-23-26-18-9-7-6-8-17(18)22(30)28(23)19-12-16(31-4)10-11-20(19)32-5/h6-12,15H,13H2,1-5H3,(H,27,29)

InChI-Schlüssel

NAKFGKWFXQPZBC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)OC)OC

Herkunft des Produkts

United States

Biologische Aktivität

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the context of cancer treatment and enzymatic inhibition. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which incorporates a cyano group and a quinazoline moiety. The molecular formula is C19H24N4O2S, indicating the presence of nitrogen and sulfur, which are often linked to biological activity.

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific kinases involved in cell cycle regulation. For instance:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2, an enzyme critical for cell cycle progression. By blocking CDK2 activity, it induces cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide significantly inhibits the proliferation of various cancer cell lines. The IC50 values were reported to be in the low micromolar range, indicating strong activity against tumor cells .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells through mitochondrial pathway activation .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Janus Kinase (JAK) Inhibition : Preliminary studies suggest that it may act as a JAK inhibitor, which could be beneficial in treating JAK-mediated diseases such as certain leukemias .

Study 1: Antitumor Efficacy

In a recent study published in Cancer Research, researchers evaluated the efficacy of this compound in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analyses confirmed decreased cell proliferation and increased apoptosis markers in treated tumors .

Study 2: Mechanistic Insights

A follow-up mechanistic study focused on the signaling pathways affected by the compound. It was found that treatment led to downregulation of key survival pathways (e.g., PI3K/AKT), further supporting its role as an effective anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
CDK2 InhibitionInduces cell cycle arrest and apoptosis in cancer cells
Anticancer EfficacySignificant reduction in tumor size in xenograft models
JAK InhibitionPotential use in treating JAK-mediated diseases
Apoptosis InductionIncreased apoptosis markers observed in treated cells

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : The 2,5-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., dichloro or bromo groups in analogs), suggesting higher electron density and altered solubility profiles.
  • Functional Group Diversity: The sulfanyl bridge and cyano group are absent in most analogs, offering unique hydrogen-bonding, coordination, or metabolic stability properties.

Physicochemical Properties

  • Lipophilicity : The dimethoxy groups may lower logP values relative to dichloro- or bromo-substituted analogs, which are typically more lipophilic .
  • Hydrogen Bonding: The quinazolinone NH and carbonyl groups provide hydrogen-bonding sites similar to pyrazolone analogs, but the sulfanyl bridge may introduce additional weak hydrogen-bond acceptors.

Hydrogen Bonding and Crystallography

Compounds like 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide exhibit R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions . The target compound’s quinazolinone core and sulfanyl group may favor distinct packing modes, such as π-π stacking (via the aromatic quinazolinone) or S⋯S interactions, though crystallographic data for the target compound is unavailable.

Data Tables

Table 1: Structural Comparison of Acetamide Derivatives

Feature Target Compound 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide N-(4-Bromophenyl)-2-naphthylacetamide
Core Structure Quinazolinone Pyrazolone Acetamide
Aryl Substituent 2,5-Dimethoxyphenyl 3,4-Dichlorophenyl 4-Bromophenyl
Key Functional Groups Cyano, sulfanyl Dichloro, pyrazolone Bromine, naphthalene
Hydrogen-Bonding Propensity High (quinazolinone NH/CO) Moderate (pyrazolone CO/NH) Low

Table 2: Hypothetical Physicochemical Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide
logP (Predicted) 2.1–2.5 3.0–3.4
Water Solubility (mg/mL) ~0.5 ~0.1
Melting Point (°C) 180–200* 473–475

*Estimated based on structural analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.